molecular formula C14H21ClN2O2 B2788301 Benzyl (1-(aminomethyl)cyclopentyl)carbamate hydrochloride CAS No. 1782617-97-3

Benzyl (1-(aminomethyl)cyclopentyl)carbamate hydrochloride

Cat. No. B2788301
CAS RN: 1782617-97-3
M. Wt: 284.78
InChI Key: JHHQXOFHNQWXMN-UHFFFAOYSA-N
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Description

Benzyl (1-(aminomethyl)cyclopentyl)carbamate hydrochloride, also known as Benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride, is a chemical compound with the CAS Number: 2055841-99-9 . It has a molecular weight of 256.73 and its IUPAC name is benzyl (1-(aminomethyl)cyclopropyl)carbamate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N2O2.ClH/c15-11-14(8-4-5-9-14)16-13(17)18-10-12-6-2-1-3-7-12;/h1-3,6-7H,4-5,8-11,15H2,(H,16,17);1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular formula of C14H20N2O2 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the sources I have access to.

Safety and Hazards

The compound is classified as a danger under the GHS classification, with the signal word "Danger" . It has the hazard statement H318, which means it causes serious eye damage . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

benzyl N-[1-(aminomethyl)cyclopentyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c15-11-14(8-4-5-9-14)16-13(17)18-10-12-6-2-1-3-7-12;/h1-3,6-7H,4-5,8-11,15H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHQXOFHNQWXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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